molecular formula C17H24N2O3 B6121307 N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide

Cat. No. B6121307
M. Wt: 304.4 g/mol
InChI Key: YHUSUINEVZNJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of this enzyme leads to increased levels of GABA, which can have a calming effect on the brain and may be useful in the treatment of various neurological disorders.

Mechanism of Action

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide exerts its effects by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to have other biochemical and physiological effects. For example, in animal studies, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase levels of the neuropeptide galanin, which has been implicated in various neurological disorders. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase levels of the neurotransmitter glutamate in the brain, which may have implications for its use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide is its potency as a GABA aminotransferase inhibitor, which allows for lower doses to be used in preclinical studies. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to have a favorable safety profile in animal studies. However, one limitation of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide. One area of interest is its potential use in the treatment of anxiety disorders, as preclinical studies have shown promising results. Additionally, there is ongoing research into the use of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide in the treatment of addiction, specifically cocaine addiction. Furthermore, there is interest in developing more potent and longer-lasting GABA aminotransferase inhibitors based on the structure of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide.

Synthesis Methods

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide can be synthesized using a multi-step process starting with the reaction of 2-furoic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazole ester. This intermediate is then reacted with cycloheptylamine and sodium hydride to form the desired product, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide.

Scientific Research Applications

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to reduce anxiety-like behavior in animal models and may have potential as an anxiolytic agent. Furthermore, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been studied for its potential use in the treatment of addiction, specifically cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.

properties

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12-8-9-22-16(12)17(21)18-13-10-15(20)19(11-13)14-6-4-2-3-5-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUSUINEVZNJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide

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